![molecular formula C16H4N6 B13992276 9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazine ring fused with an indene structure, along with multiple cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acenaphthylene-1,2-dione with suitable reagents can lead to the formation of the desired pyrazine derivative . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can lead to a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential as a bioactive molecule with applications in drug discovery and development.
Photoredox Catalysis: The compound serves as a photoredox catalyst in various organic transformations, leveraging its ability to undergo single electron transfer processes.
Mecanismo De Acción
The mechanism by which 9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its effects is primarily through its electronic properties. The compound can act as a photoredox catalyst, facilitating reactions by absorbing light and undergoing single electron transfer processes. This mechanism is similar to the way chlorophyll functions in photosynthesis, converting light energy into chemical energy .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthopyrazine Derivatives: These compounds share a similar core structure and are explored for their antitumor activities.
Pyrrolopyrazine Derivatives: These compounds exhibit a range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its specific arrangement of cyano groups and the indeno-pyrazine core. This structural uniqueness imparts distinct electronic properties, making it valuable for applications in materials science and catalysis .
Propiedades
Fórmula molecular |
C16H4N6 |
|---|---|
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
9-(dicyanomethylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-9(6-18)14-10-3-1-2-4-11(10)15-16(14)22-13(8-20)12(7-19)21-15/h1-4H |
Clave InChI |
VIQMVMWFDHETIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=NC(=C(N=C23)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


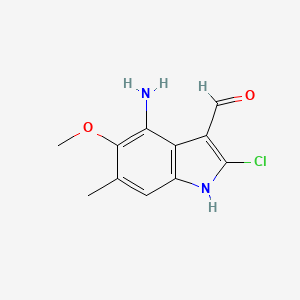

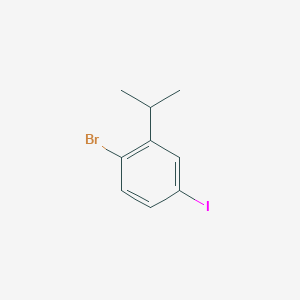
![3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13992221.png)
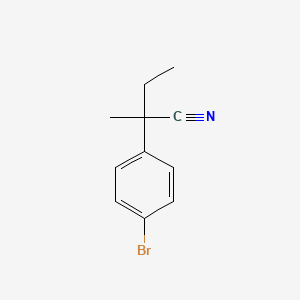
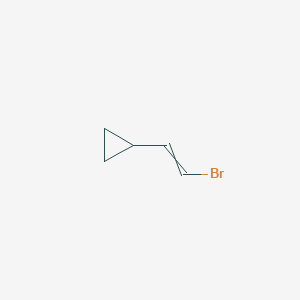
![4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)
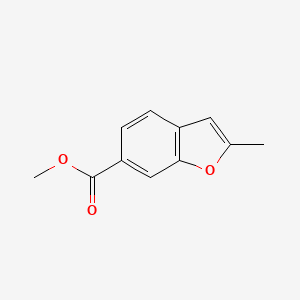

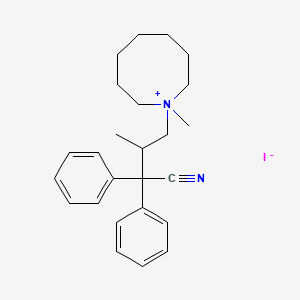

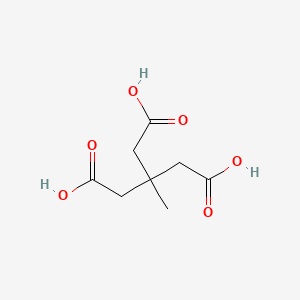
![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)

